![molecular formula C12H9N3O B2918820 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 874764-64-4](/img/structure/B2918820.png)

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

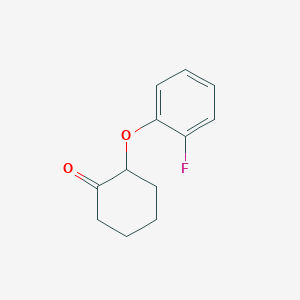

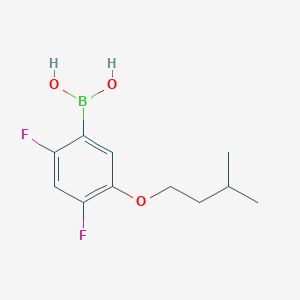

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a chemical compound with the molecular formula C12H9N3O . It belongs to the class of organic compounds known as pyrazolopyrimidines, which are compounds containing a pyrazolopyrimidine skeleton, consisting of a pyrazole fused to a pyrimidine .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide .Molecular Structure Analysis

The molecular structure of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL shows that the phenyl ring is not coplanar with the pyrimidine ring . The InChI code for this compound is 1S/C12H9N3O/c16-12-8-10 (9-4-2-1-3-5-9)14-11-6-7-13-15 (11)12/h1-8,14H .Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a powder with a molecular weight of 211.22 . It has a melting point of 298-300°C .科学的研究の応用

Comprehensive Analysis of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL Applications

Biological Activity: Pyrazolo[1,5-a]pyrimidines are known for their wide range of biological activities. They have been reported to act as antitrichomonal agents and effectively inhibit Trichophyton mentagrophytes, which is a fungal species known to cause athlete’s foot, ringworm, and similar infections of the skin, hair, and nails .

Pharmaceutical Activity: In the pharmaceutical industry, these compounds have been explored for their potential uses. For instance, some derivatives have been patented for use as herbicides, insecticides, and sterilization agents . This suggests that 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL could potentially be investigated for similar applications.

Antifungal Properties: Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit antifungal activities against various strains such as Candida albicans, Aspergillus niger, Aspergillus fumigatus, Penicillium chrysogenum, and Fusarium oxysporum . This indicates a potential application in developing antifungal treatments.

Synthesis Methods: The synthesis of these compounds can be performed under microwave irradiation to yield derivatives in excellent yields. Alternative methods also include heating methods to prepare different derivatives . This knowledge is crucial for research applications where synthesis methods can impact the feasibility of production and practical application.

Structural Analysis: Structural data for these compounds is essential for understanding their interactions and potential uses. X-ray diffraction analysis has been used to confirm the structure of certain pyrazolo[1,5-a]pyrimidine derivatives , which is a technique that could be applied to 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL for detailed structural insights.

Material Science Applications: Recently, there has been interest in pyrazolo[1,5-a]pyrimidine derivatives in material science due to their significant photophysical properties . This opens up research opportunities in areas such as organic electronics or photovoltaic devices where these compounds could play a role.

Medicinal Chemistry Impact: The family of pyrazolo[1,5-a]pyrimidine derivatives has a high impact in medicinal chemistry. Their diverse biological activities make them candidates for drug discovery and development processes .

作用機序

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidine derivatives have been found to have a high impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant photophysical properties . This suggests that they may interact with their targets in a way that affects the photophysical properties of the system.

Biochemical Pathways

Similar compounds have been found to affect the concentration of camp and cgmp in vivo, which are important secondary messengers in the body . Imbalances in these messengers can lead to a variety of diseases .

Pharmacokinetics

The compound is described as a powder at room temperature , which could potentially influence its absorption and distribution in the body.

Result of Action

Similar compounds have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may have similar effects.

Action Environment

It’s worth noting that the compound is stable at room temperature , which suggests that it may be relatively stable under a variety of environmental conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-8-10(9-4-2-1-3-5-9)14-11-6-7-13-15(11)12/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCBMSUTIBMISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide](/img/structure/B2918737.png)

![ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2918738.png)

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2918742.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)

![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2918745.png)

![3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine](/img/structure/B2918747.png)

![2,5-dichloro-N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2918749.png)